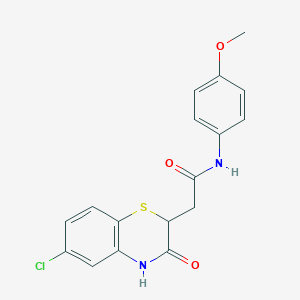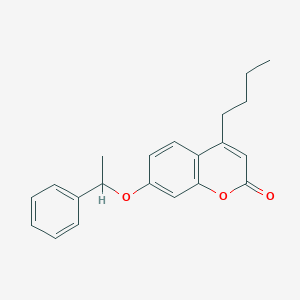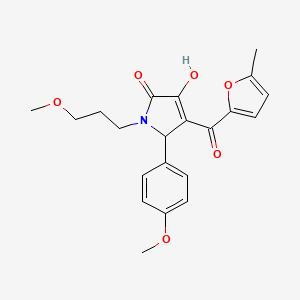![molecular formula C19H16BrN3O2 B3986315 1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol](/img/structure/B3986315.png)
1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol
Descripción general
Descripción
1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol has been extensively studied for its potential applications in various fields, including material science, environmental science, and biomedical research. This compound has been used as a stabilizer in plastic materials, as a corrosion inhibitor in metal surfaces, and as a UV-absorber in sunscreen formulations. In biomedical research, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, oxidative stress, and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol has several advantages for lab experiments, including its high purity, solubility in water and organic solvents, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its limited stability in certain conditions, such as high temperature and acidic pH.
Direcciones Futuras
There are several future directions for the scientific research of 1-(1H-1,2,3-benzotriazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol. One potential direction is the development of this compound-based materials with improved properties, such as increased stability and UV-absorbing capacity. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Propiedades
IUPAC Name |
1-(benzotriazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-19-15-6-2-1-5-13(15)9-10-18(19)25-12-14(24)11-23-17-8-4-3-7-16(17)21-22-23/h1-10,14,24H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSOAQFKYSITOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(CN3C4=CC=CC=C4N=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-isopropylisoxazol-5-yl)methyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3986250.png)
![4-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986262.png)

![1-[2-oxo-2-(2-pyridinylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3986277.png)


![6,7-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B3986302.png)
![N-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3986309.png)
![5-(4-isopropylbenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986316.png)

![1-phenyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986327.png)
![1,3-dimethyl-5-(1-naphthylmethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986329.png)